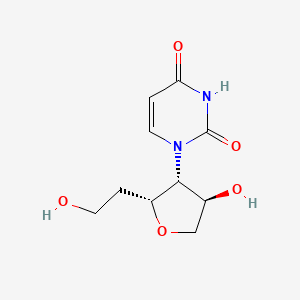
1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry due to their potential therapeutic properties, particularly in antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction processes. Common reagents used in these reactions include:
- Protecting groups such as silyl ethers or acetals
- Glycosyl donors and acceptors
- Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)
- Reducing agents such as sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol involves its incorporation into biological pathways where it can interfere with the normal function of nucleic acids. This may include:
Molecular Targets: DNA polymerase, RNA polymerase
Pathways Involved: Inhibition of viral replication, induction of apoptosis in cancer cells
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Anhydro-3,5-dideoxy-3-(2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol
- 1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-ribo-hexitol
Uniqueness
1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H14N2O5 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
1-[(2R,3R,4R)-4-hydroxy-2-(2-hydroxyethyl)oxolan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c13-4-2-7-9(6(14)5-17-7)12-3-1-8(15)11-10(12)16/h1,3,6-7,9,13-14H,2,4-5H2,(H,11,15,16)/t6-,7+,9+/m0/s1 |
Clé InChI |
RLKQJFHYLYXAEI-LKEWCRSYSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@H](O1)CCO)N2C=CC(=O)NC2=O)O |
SMILES canonique |
C1C(C(C(O1)CCO)N2C=CC(=O)NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


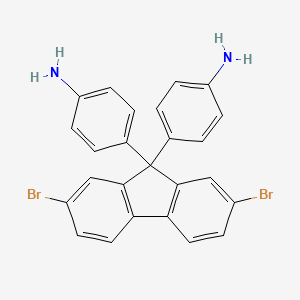


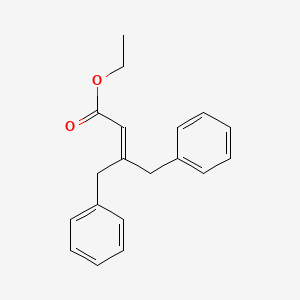
![6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B12573921.png)
![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)
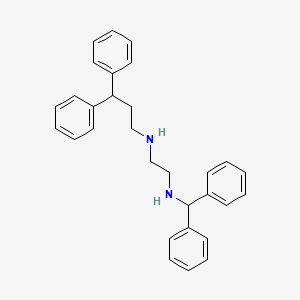
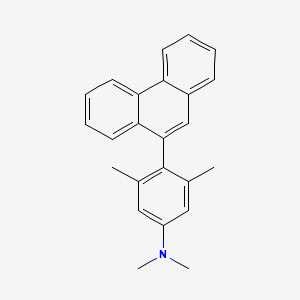
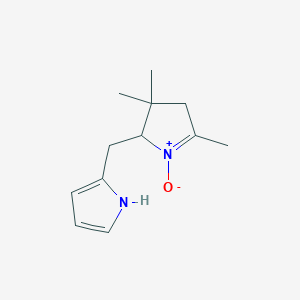
![N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573943.png)
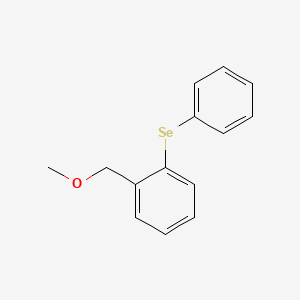
![5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one](/img/structure/B12573954.png)
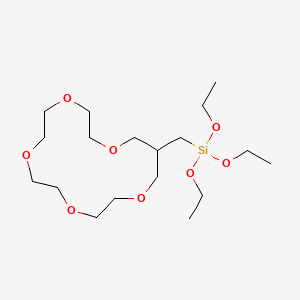
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde](/img/structure/B12573983.png)
